Journal Name:Microbial Drug Resistance
Journal ISSN:1076-6294
IF:2.706
Journal Website:http://www.liebertpub.com/overview/microbial-drug-resistance/44/
Year of Origin:1995
Publisher:Mary Ann Liebert Inc.
Number of Articles Per Year:175
Publishing Cycle:Quarterly
OA or Not:Not
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.jhazmat.2023.132150
The development of spent lithium-ion batteries (LIBs) recycling technologies can effectively alleviate environmental pressure and conserve metal resources. We propose a win-win strategy for pyrolysis gas reduction by lignocellulosic biomass, ensuring gas-induced reduction by spatial isolation of biomass and lithium transition metal oxides (LiTMOX (TM = Ni, Co, Mn)), and avoiding the separation of solid carbon and TMOX (TM = Ni, Co, Mn). In the spent LiCoO2 batteries, the lithium recovery efficiency reaches 99.99% and purity reaches 98.3% at 500 °C. In addition, biomass pyrolysis gas reduction is also applicable to treat spent LiMn2O4 and LiNi0.6Co0.2Mn0.2O2 batteries. Thermodynamic analysis verifies that CO dominates the gas reduction recovery process. DFT calculation indicates that the gas reduction induces the collapse of the oxygen framework of LiTMOX (TM = Ni, Co, Mn). Everbatt-based economic and environmental analysis illustrates that this is an environment-friendly and energy-saving method.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.jhazmat.2023.132122
Lead ion (Pb2+) is one of the heavy metal contaminants within the environment, which can seriously affect biological health. Thus, it is very important to detect lead ions, especially exceeding the standard concentration (100 ng/mL). In this work, we have developed a photoelectrochemical (PEC) aptamer sensor with Z-scheme Fe2O3/g-C3N4 heterojunction as a substrate material for sensitive detection of Pb2+. Specifically, Fe2O3/g-C3N4 is employed as a substrate with a powerful and stable photocurrent response. Au and DNA-1 connected to the substrate material via the Au-S bond and increased the electron conduction. Marking DNA-2 with ZnO effectively reduced the light absorption intensity resulting in a lower photocurrent response. Surprisingly, the Pb2+ PEC sensor showed good linearity in the detection range of 62 pg/mL to 1 μg/mL with a detection limit as low as 7.9 pg/mL (S/N = 3). The sensor showed stable recovery and low relative standard deviation in real sample detection. Additionally, the sensor exhibited excellent stability, selectivity, and reproducibility. The reproducibility of the electrodes was evaluated, and the accuracy of the individual electrode current values was calculated to range from 0.5% to 2.71% with an RSD of 1.74%. Such PEC sensor guarantees to supply a brand-new approach to the detection of Pb2+.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-10 , DOI:
10.1016/j.jhazmat.2023.132023
Plastic waste is considered a major threat for terrestrial, marine and freshwater ecosystems. Ingestion of primary or secondary microparticles resulting from plastic degradation can lead to their trophic transfer raising serious health concerns. In this study, the effect of amine and carboxy functionalized polystyrene microparticles on the physiology of daphnids was investigated with a combination of phenotypic and metabolic endpoints. Carboxy functionalized microparticles showed higher toxicity in acute exposures compared to their amine counterparts. Accumulation of both microparticles in animal gut was confirmed by stereo-microscopy as well as fluorescent microscopy which showed no presence of particles in the rest of the animal. Fluorescence based quantification of microparticles extracted from animal lysates validated their concentration-dependent uptake. Additionally, exposure of daphnids to amine and carboxy functionalized microparticles resulted in increased activities of key enzymes related to metabolism and detoxification. Finally, significant metabolic perturbations were discovered following exposure to microplastics. These findings suggest that polystyrene microparticles can hinder organism performance of the freshwater species and highlight the importance of seeking for holistic and physiological endpoints for pollution assessment.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.jhazmat.2023.132075
Salt interference significantly affects the behavior of heavy metals in the environment. This study compared and analyzed the response process, migration, and transformation of cadmium (Cd) in the hyperaccumulator Solanum nigrum (S. nigrum) under different NaCl levels to reveal the interference mechanisms of salt in plant remediation of Cd-contaminated soil. The results showed that Cd and salt stress significantly inhibited the growth of plants. The stress effect had more potent growth inhibition at the root than aboveground, thus inducing changes in the spatial configuration of the plants (decreased root-to-aboveground biomass ratio). Salt could activate Cd in plants, enhancing the inhibitory effect on plant growth. Salt increased Cd bioavailability due to the rhizosphere acidification effect, increasing plants’ Cd accumulation. The Cd bioconcentration factor in plant roots peaked during the high Cd-high salt treatment (117.10), but the Cd accumulation of plants peaked during the high Cd-low salt treatment (233.04 μg plant-1). Salt additions and increased Cd concentrations enhanced root compartmentalization, inhibiting Cd transport to the aboveground. Changes in Fourier-transform infrared spectroscopy (FTIR) measurements confirmed that the functional groups in plants provided binding sites for Cd. These findings can help guide the phytoremediation of Cd contamination under saline soil conditions.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.jhazmat.2023.131991
Hormesis is important in plant performance in contaminated environments, but the underlying genetic mechanisms are poorly understood. This study aimed at mining key genes in regulating Cd-induced hormesis in Arabidopsis thaliana and verifying their biological function. Hormesis of fresh weight, dry weight, and root length occurred at concentrations of 0.003–2.4, 0.03–0.6, and 0.03–0.6 µM Cd, respectively. Superoxide dismutase and catalase activities, and chlorophyll content displayed inverted U-shaped curves, indicating that the antioxidant defense system and photosynthesis system played roles in hormesis. Based on KEGG pathway analysis with the trend chart of differentially expressed genes and weighted correlation network analysis, the key gene ABF1 in the metabolic pathway of abscisic acid was identified. Subsequently, genetic experiments with wild, overexpressing, and knockdown lines of A. thaliana were conducted to further verify the biological function of ABF1 involving Cd-induced hormesis in A. thaliana. The results revealed that the resistance capability of the overexpressing type to Cd stress was significantly enhanced and implicated that the ABF1 gene is essential for Cd-induced hormesis in A. thaliana. Mining key genes that regulate Cd-induced hormesis in plants and stimulate them could have a transformative impact on the phytoremediation of metal-contaminated environments.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.jhazmat.2023.132021
Aflatoxin B1 (AFB1) is the most hazardous mycotoxin, posing risks to public health. Utilization of bio-based materials to biodegrade AFB1 is a green strategy to overcome this issue. The investigation aimed to screen for endogenous protective enzymes in bio-based material-edible rosemary based on ultra-high performance liquid chromatography coupled to hybrid quadrupole-Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS)-proteomics and ascertain their impacts on the biodegradation and biotransformation of AFB1, and the trade-offs of multilevel metabolism of the animal-derived foods through untargeted metabolomics. The proteomics results verified that bio-based material-edible rosemary (0.20%, w/w) significantly up-regulated glutathione S-transferase and stimulated the down-regulation of cytochrome P450 1A2 levels via activating AhR nuclear translocation in rosemary-pickled AFB1-contaminated goat meat. Metabolomics results demonstrated that edible rosemary substantially increased histidine and glutathione implicated in the antioxidant status of goat meat. More importantly, edible rosemary with high endogenous protective enzyme content could efficiently biodegrade AFB1 in goat meat. We first unveiled that rosemary could not only efficiently biodegrade AFB1 up to 90.20% (20.00–1.96 μg kg−1) but also elevate the bio-ingestion quality of goat meat. These findings suggest that the bio-based material-rosemary is an efficient and environmentally friendly approach for biodegrading AFB1 and elevating the bio-ingestion composition of goat meat.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-12 , DOI:
10.1016/j.jhazmat.2023.132050
In this study, based on the assessment of soil heavy metals (HMs) pollution using relevant indices, a comprehensive approach combined network environ analysis (NEA), human health risk assessment (HHRA) method and positive definite matrix factor (PMF) model to quantify the risks among ecological communities in a special environment around mining area in northwest Yunnan, calculated the risk to human health caused by HMs in soil, and analyzed the pollution sources of HMs. The integrated risks for soil microorganisms, vegetations, herbivores, and carnivores were 2.336, 0.876, 0.114, and 0.082, respectively, indicating that soil microorganisms were the largest risk receptors. The total hazard indexes (HIT) for males, females, and children were 0.542, 0.591, and 1.970, respectively, revealing a relatively high and non-negligible non-carcinogenic risks (NCR) for children. The total cancer risks (TCR) for both females and children exceeded 1.00E-04, indicating that soil HMs posed carcinogenic risks (CR) to them. Comparatively, Pb was the high-risk metal, accounting for 53.76%, 57.90%, and 68.09% of HIT in males, females and children, respectively. PMF analysis yielded five sources of pollution, F1 (industry), F2 (agriculture), F3 (domesticity), F4 (nature), and F5 (traffic).
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.jhazmat.2023.132006
Public awareness of the potential environmental risks of shale gas extraction has increased in recent years. However, the status and environmental risks of potentially toxic metals (PTMs) in shale gas field soil remain unclear. A total of 96 topsoil samples were collected from the first shale gas exploitation area in China. The sources of nine PTMs in the soils were identified using positive matrix factorization and correlation analysis, and the ecological and human health risks of toxic metals from different sources under the two land use types were calculated. The results showed that mean pollution load index (PLI) values for farmland (1.18) and woodland (1.40) indicated moderate pollution, As, Cd and Ni were the most serious contaminants among all nine PTMs. The following four sources were identified: shale gas extraction activities (43.90%), nature sources (31.90%), agricultural and traffic activities (17.55%) and industrial activities (6.55%). For ecological risk, the mean ecological risk index (RI) values for farmlands (161.95) and woodlands (185.27) reaching considerable risk. The contribution ratio of shale gas extraction activities for farmlands and woodlands were 5.70% and 8.90%, respectively. Regarding human health risk, noncarcinogenic risks for adults in farmlands and woodlands were negligible. Industrial activities, agricultural and traffic activities were estimated to be the important sources of health risks. Overall, shale gas extraction activities had little impact on the ecological and human health risk. This study provides scientific evidence regarding the soil contamination potential of shale gas development activities.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.jhazmat.2023.132062
Seafood is a dominant source of human exposure to per- and polyfluoroalkyl substances (PFAS). Existing studies on foodborne PFAS exposure have focused on only a subset of these compounds. Here, we conducted a pilot study to screen 33 PFAS in 46 seafood samples from a cross-section of national and local stores in the US. Low levels of 8 PFAS were measured in 74% of the samples, predominated by PFHxS (59%). Total PFAS ranged between 0.12 to 20 ng/g; highest levels were measured in Estonia-sourced smelt. The highest median levels were of PFOA (0.84 ng/g) with elevated concentrations found in Chinese clams (2.4 ng/g), exceeding the EU established maximum limits (MLs). Measured levels of PFHxS, PFOA, and PFNA exceeded MLs in 24%, 7%, and 5% of the samples, respectively. For an average consumption, exposures were below the EU established tolerable weekly intakes (TWIs). However, for more frequent consumption of flounder, catfish, and cod, exposures exceeded regulations, which warrants identifying vulnerable high seafood consuming populations. Accidental PFBS cross contamination from sample storage bags resulted in 100% detection in samples, highlighting the problem with post-purchase food handling practices such as storage and cooking, that could also have a substantial impact on human exposure, potentially in larger amounts than the (sea)food itself.
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-10 , DOI:
10.1016/j.jhazmat.2023.132028
Post-sulfidated nanoscale zero-valent iron with a controlled FeSX shell thickness deposited on biochar (S-nZVI/BC) was synthesized to degrade tetrabromobisphenol A (TBBPA). Detailed characterizations revealed that the increasing sulfidation degree altered shell thickness/morphology, S content/speciation/distribution, hydrophobicity, and electron transfer capacity. Meanwhile, the BC improved electron transfer capacity and hydrophobicity and inhibited the surface oxidation of S-nZVI. These properties endowed S-nZVI/BC with highly reactive (∼8.9-13.2 times) and selective (~58.4-228.9 times) over nZVI/BC in TBBPA transformation. BC modification improved the reactivity and selectivity of S-nZVI by 1.77 and 1.96 times, respectively. The difference of S-nZVI/BC in reactivity was related to hydrophobicity and electron transfer, particularly FeSX shell thickness and morphology. Optimal shell thickness of ~32 nm allowed the maximum association between Fe0 core and exterior FeSX, resulting in superior reactivity. A thicker shell with abundant networks increased the roughness but decreased the surface area and electron transfer. The higher [S/Fe]surface and [S/Fe]particle were conducive to the selectivity, and [S/Fe]particle was more influential than [S/Fe]surface on selectivity upon similar hydrophobicity. The solvent kinetic isotope effects (SKIEs) exhibited that increasing [S/Fe]dose tuned the relative contributions of atomic H and electron in TBBPA debromination but failed to alter the dominant debromination pathway (i.e., direct electron transfer) in (S)-nZVI/BC systems. Mechanism of electron transfer rather than atomic H contributed to higher selectivity. This work demonstrated that S-nZVI/BC was a prospective material for the remediation of TBBPA-contaminated groundwater.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学3区 | INFECTIOUS DISEASES 传染病学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.10 | 58 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/mdr